2,3,4-Trimethylpyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications, particularly in organic synthesis as a chiral auxiliary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpyrrolidine;hydrochloride typically involves the reaction of 2,3,4-trimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Material: 2,3,4-Trimethylpyrrolidine.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2,3,4-Trimethylpyrrolidine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpyrrolidine;hydrochloride involves its role as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is controlled by the chiral auxiliary, which dictates the orientation of the reaction.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpyrrolidine;hydrochloride: Similar in structure but differs in the position of methyl groups.
2,3,3-Trimethylpyrrolidine;hydrochloride: Another structural isomer with different methyl group positions
Uniqueness
2,3,4-Trimethylpyrrolidine;hydrochloride is unique due to its specific arrangement of methyl groups, which imparts distinct stereochemical properties. This makes it particularly useful as a chiral auxiliary in organic synthesis, allowing for precise control over the stereochemistry of the products.
Properties
IUPAC Name |
2,3,4-trimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNRVBQMLWGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C1C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.